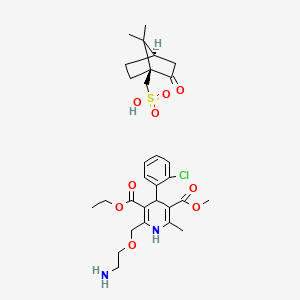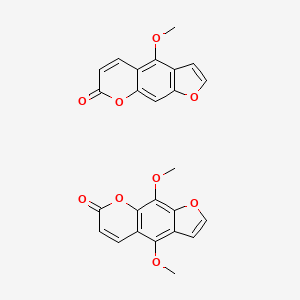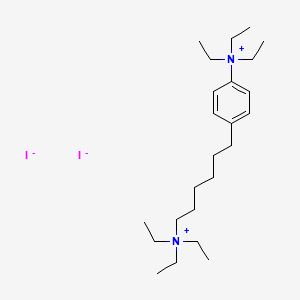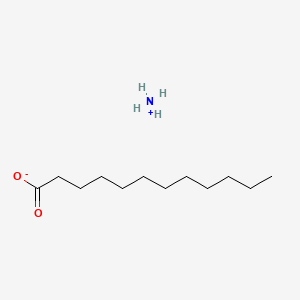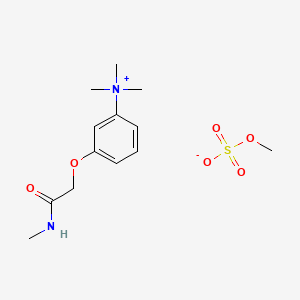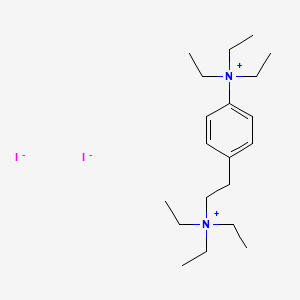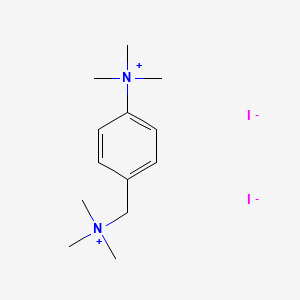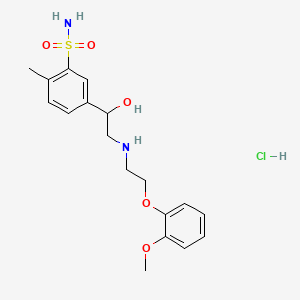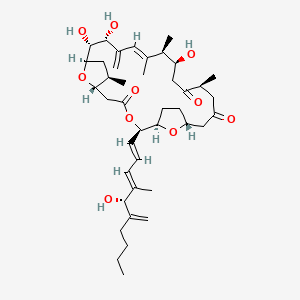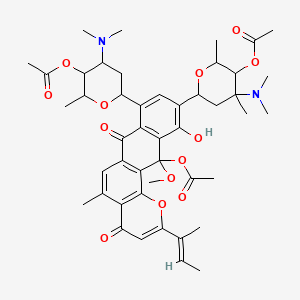
Kidamycin, acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylkidamycin is an antitumor antibiotic.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Kidamycin is an antitumor antibiotic derived from Streptomyces phaeoverticillatus var. takatsukiensis, showing significant cytotoxic activity against normal and neoplastic cells. Acetyl kidamycin, its derivative, is proposed to reduce toxicity while maintaining antitumor efficacy. This makes them valuable in cancer research, especially for certain transplantable animal tumors (Takeshima & Umezawa, 1979).
Interaction with DNA
Acetyl kidamycin has a strong affinity for binding to DNA, significantly impacting its properties. It increases DNA's melting temperature and decreases its buoyant density, suggesting stabilization of DNA strands. Furthermore, acetyl kidamycin causes single-strand scissions of DNA in certain conditions, indicating a profound effect on DNA integrity (Takeshima et al., 1976).
Effect on RNA Synthesis
Research on HeLa cells indicates that acetyl kidamycin inhibits the synthesis of various RNA forms, including 45S pre-rRNA, heterogeneous nuclear RNA (HnRNA), and small molecular weight RNAs. However, it does not seem to affect the processing of these RNAs into their mature forms, suggesting a selective impact on RNA synthesis processes (Okamoto et al., 1976).
Chemical Properties and Synthesis
The structure and chemistry of kidamycin and its derivatives have been thoroughly studied. Kidamycin represents a unique type of polycyclic C-glycosyl microbial metabolite, and its derivatives, such as acetyl kidamycin, have been synthesized and characterized for their potential use in medicinal chemistry and drug development (Furukawa et al., 1975).
Biosynthesis and Glycosylation
The biosynthesis of kidamycin involves unique C-glycosylation steps, crucial for its antitumor activity. Understanding these steps is critical for the development of synthetic derivatives of kidamycins, which have complex structural compounds and unusual C-glycosylated residues. This research aids in the exploration of new antitumor agents with potential therapeutic applications (Heo et al., 2022).
Eigenschaften
CAS-Nummer |
39293-24-8 |
|---|---|
Produktname |
Kidamycin, acetyl- |
Molekularformel |
C46H58N2O13 |
Molekulargewicht |
847 g/mol |
IUPAC-Name |
[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+ |
InChI-Schlüssel |
XYJIEMFSVFBJNI-UYPDPXRBSA-N |
Isomerische SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |
SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Kanonische SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetylkidamycin; Kidamycin, acetyl-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



